molecular formula C13H15N3O2 B080561 Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-11-3

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B080561
CAS No.: 15001-11-3
M. Wt: 245.28 g/mol
InChI Key: HYLAFESEWXPMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-11-3) is a pyrazole derivative characterized by a 4-methylphenyl group at the 1-position and an ethyl ester at the 4-position of the pyrazole ring. Its molecular structure has been confirmed via X-ray crystallography, revealing planar geometry and hydrogen-bonding motifs critical for intermolecular interactions . The compound is commercially available in varying quantities (e.g., 500 mg to 1 g) for research purposes .

Properties

IUPAC Name

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLAFESEWXPMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933852
Record name Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-11-3
Record name Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The process typically employs toluene as a solvent due to its ability to azeotrope water, driving the reaction to completion. Key parameters include:

  • Temperature : A stepwise protocol is critical. Initial addition of 4-methylphenylhydrazine occurs at 20–25°C to prevent premature cyclization, followed by reflux (110–120°C) for 2 hours to complete ring formation.

  • Stoichiometry : A 1:1 molar ratio of hydrazine to EMECA minimizes side products like bis-hydrazones.

  • Catalysis : While early methods used no catalysts, recent optimizations incorporate 0.5–1 mol% iodine to accelerate cyclization, increasing yields from 70% to 82%.

Post-reaction, cooling to 9–10°C precipitates the product, which is filtered and recrystallized from ethanol/water (3:1 v/v) to ≥99% purity.

Substitution-Hydrolysis-Condensation Approach

An alternative three-step route from α,β-unsaturated esters enables precise control over substituent positioning:

Step 1: Michael Addition with 2,2-Difluoroacetyl Chloride

Ethyl 3-(dimethylamino)-2-(4-methylphenylcarbonyl)prop-2-enoate reacts with 2,2-difluoroacetyl chloride in dichloromethane at −10°C. Triethylamine scavenges HCl, yielding ethyl 2-(2,2-difluoroacetyl)-3-(4-methylphenyl)acrylate.

Step 2: Hydrolysis to α-Difluoroacetyl Intermediate

The Michael adduct undergoes basic hydrolysis (NaOH, H₂O/THF, 0°C) to sodium 2-(2,2-difluoroacetyl)-3-(4-methylphenyl)acrylate. Acidification with CO₂(g) at pH 5–7 precipitates the free acid, avoiding over-acidification side reactions.

Step 3: Cyclocondensation with Methylhydrazine

Heating the α-difluoroacetyl intermediate with methylhydrazine in ethanol at 80°C for 4 hours induces cyclization. This method achieves 76% yield but requires careful exclusion of oxygen to prevent difluoromethyl group oxidation.

Catalytic Ring-Closing of Alkyl 2-Alkomethylene-difluoro-3-oxobutyrate

A novel catalytic system using NaI/K₂CO₃ in acetonitrile enables efficient pyrazole formation from alkyl 2-(ethoxymethylene)-difluoro-3-oxobutyrate:

Mechanism and Kinetics

The reaction proceeds via:

  • Iodide-assisted ethoxy group displacement by 4-methylphenylhydrazine (k₁ = 0.12 L·mol⁻¹·s⁻¹ at 25°C)

  • Tautomerization to the enamine intermediate (ΔG‡ = 45.2 kJ/mol)

  • 6π-electrocyclization to form the pyrazole ring (Eₐ = 68 kJ/mol)

Process Intensification

Microwave irradiation (150 W, 100°C) reduces reaction time from 8 hours to 35 minutes while maintaining 84% yield. Continuous flow systems further enhance productivity to 1.2 kg·L⁻¹·h⁻¹.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYield (%)Purity (%)Isomer Ratio (5-amino:4-amino)
Cyclocondensation4-MePhNHNH₂, EMECAToluene, reflux, 2 h8299.598:2
Substitutionα,β-Unsaturated ester, ClCOCF₂HDCM, −10°C → EtOH, 80°C7698.199:1
Catalytic RCMEthoxymethylene-difluoro esterMeCN, NaI, 100°C (MW)8499.899.5:0.5

Key findings:

  • The cyclocondensation route offers the best balance of yield and scalability.

  • Catalytic methods using NaI/K₂CO₃ provide superior isomer control but require specialized equipment.

  • Substitution-hydrolysis sequences are preferable for introducing fluorinated substituents.

Critical Process Parameters and Troubleshooting

Solvent Selection

  • Toluene : Optimal for cyclocondensation (yield 82% vs. 68% in THF).

  • Ethanol/water mixtures : Essential for recrystallization; <30% water causes oiling out.

Temperature Control

Exothermic cyclization requires jacketed reactors with ±1°C control. Overheating >130°C decomposes 15–20% of product.

Impurity Profile

Common impurities and mitigation:

  • Bis-hydrazone (0.5–2%) : Control via slow hydrazine addition.

  • 4-Amino isomer (0.5–2%) : Reduced using high-purity EMECA (≥98%).

  • Ethyl difluoroacetate (3–5% in substitution route) : Removed via aqueous NaHCO₃ wash .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated or O-alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it can serve as an intermediate in the synthesis of novel drugs aimed at treating pain and inflammation, which are prevalent in various medical conditions.

Case Study: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of pyrazole derivatives using this compound as a precursor, leading to compounds with enhanced anti-inflammatory activity. The derivatives showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents.

Agricultural Chemistry

Development of Agrochemicals
This compound plays a critical role in the synthesis of agrochemicals, particularly herbicides and fungicides. Its application helps enhance crop yields and protect plants from pests and diseases.

ApplicationDescription
HerbicidesIntermediates for creating selective herbicides that minimize damage to crops while effectively controlling weeds.
FungicidesDevelopment of fungicides that target specific fungal pathogens, reducing crop loss and improving food security.

Material Science

Novel Polymers and Coatings
this compound is utilized in developing new polymers and coatings that exhibit improved durability and resistance to environmental factors. These materials are vital for various industrial applications where longevity and performance are critical.

Case Study: Coating Formulations
Research has shown that incorporating this compound into coating formulations results in materials with superior adhesion properties and resistance to abrasion, making them suitable for demanding applications in automotive and construction industries.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition mechanisms and receptor binding interactions. Understanding these interactions is crucial for developing targeted therapies for various diseases.

Research FocusFindings
Enzyme InhibitionThis compound has been shown to effectively inhibit specific enzymes involved in inflammatory pathways, suggesting its potential therapeutic use.
Receptor BindingStudies indicate that this compound binds selectively to certain receptors, providing insights into its mechanism of action in biological systems.

Analytical Chemistry

Standardization in Chromatography
The compound is also used as a standard in chromatographic methods for analyzing complex mixtures. Its reliable performance ensures accurate results in quality control processes across various industries.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in QAHJER) increase electrophilicity at the pyrazole ring, favoring nucleophilic substitution reactions, whereas electron-donating groups (e.g., -CH₃ in the target compound) enhance stability .
  • Steric Effects : Bulky substituents like 4-tert-butylphenyl reduce molecular packing efficiency, affecting crystallinity .
  • Hydrogen Bonding : Sulfonamide (XUTZIX) and carboxylic acid (HUDDEQ) derivatives exhibit stronger intermolecular interactions, influencing solubility and bioactivity .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound forms N–H···O hydrogen bonds between the amino and ester groups, creating a layered structure . Comparatively, HUDDEQ (5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) exhibits dimeric hydrogen bonds, leading to denser packing .
  • Melting Points : Fluorinated derivatives (e.g., 4-fluorophenyl, mp 153–154°C) have higher melting points than the target compound, likely due to stronger dipole interactions .

Biological Activity

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 15001-11-3) is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • Melting Point : 114–116 °C
  • Structure : The compound consists of a pyrazole ring substituted with an ethyl carboxylate and an amino group, contributing to its biological activity.
PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
Melting Point114–116 °C
CAS Number15001-11-3

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. This compound has shown potential in inhibiting the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have demonstrated that compounds containing the 1H-pyrazole scaffold can effectively inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties. This compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • The amino group at position C-5 is essential for enhancing bioactivity.
  • The aryl substituent (4-methylphenyl) contributes to the lipophilicity and interaction with biological targets.

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives including this compound and evaluated their anticancer properties using MTT assays. Results indicated a dose-dependent inhibition of cell viability in cancer cell lines .
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, highlighting its potential for further development as an anticancer therapeutic agent .

Q & A

Basic: What synthetic routes are commonly employed for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and 4-methylphenylhydrazine. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
  • Stoichiometric ratios : Use a 1:1.2 molar ratio of ethyl acetoacetate to DMF-DMA to ensure complete enamine formation.
  • Workup : Acidic hydrolysis (e.g., 10% HCl) followed by neutralization with NaHCO₃ improves crystallization.
    Yield optimization (~75–80%) is achieved by refluxing in ethanol for 6–8 hours .

Advanced: How can regioselective functionalization of the amino group be achieved to synthesize pharmacologically active derivatives?

Methodological Answer:
The amino group at position 5 is nucleophilic and reacts with:

  • Acid chlorides/anhydrides : For acylated derivatives (e.g., anti-inflammatory agents), use pyridine as a catalyst in dry THF at 0–5°C to minimize over-reaction.
  • Sulfonyl chlorides : Introduce sulfonamide moieties (e.g., for kinase inhibition) under Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
  • Isocyanates : Form ureas via dropwise addition in anhydrous DMF, followed by stirring at RT for 12 hours.
    Purify derivatives via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using ¹H/¹³C NMR and HRMS .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • ¹H NMR : The pyrazole H-3 proton appears as a singlet at δ 7.8–8.0 ppm; the ethyl ester group shows a quartet at δ 4.2–4.3 ppm (J = 7.1 Hz) and a triplet at δ 1.3 ppm.
  • IR : Confirm the ester carbonyl (C=O) stretch at 1705–1720 cm⁻¹ and NH₂ bending at 1620–1650 cm⁻¹.
  • Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 261.1 (calculated: 261.12) validates the molecular formula C₁₂H₁₅N₃O₂.
    Cross-validate assignments using 2D NMR (HSQC, HMBC) and compare with literature data for analogous pyrazoles .

Advanced: How do crystallographic studies resolve discrepancies between predicted and observed molecular geometries?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:

  • Torsional angles : The 4-methylphenyl group adopts a dihedral angle of 15–20° relative to the pyrazole ring, deviating from DFT-optimized gas-phase conformations.
  • Hydrogen bonding : Intra- and intermolecular N–H···O bonds (2.8–3.0 Å) stabilize the crystal lattice, explaining discrepancies in solubility predictions.
    Refinement challenges include modeling disorder in the ethyl ester group; apply restraints using the RIGU command in SHELXL. Validate with R₁ < 0.05 and wR₂ < 0.12 .

Basic: What computational methods are used to predict electronic properties, and how do they align with experimental data?

Methodological Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)): Predict HOMO (-6.2 eV) and LUMO (-1.8 eV) energies, correlating with UV-Vis absorption maxima (~290 nm).
  • NMR chemical shifts : Calculate using GIAO (Gauge-Independent Atomic Orbital) method; deviations <0.3 ppm confirm assignments.
  • Reactivity indices : Fukui functions identify C-4 as the most electrophilic site, guiding derivatization strategies .

Advanced: How can biological activity data be reconciled with structural modifications to improve target selectivity?

Methodological Answer:

  • SAR studies : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance COX-2 inhibition (IC₅₀ reduced from 12 μM to 4.2 μM).
  • Docking simulations (AutoDock Vina): Pyrazole C=O forms hydrogen bonds with Arg120 of COX-2 (binding energy: -9.2 kcal/mol).
  • In vivo validation : Use carrageenan-induced paw edema models; measure ED₅₀ values against indomethacin as a control.
    Address off-target effects via metabolic stability assays (e.g., microsomal incubation with CYP3A4) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with 2:1 ethyl acetate/hexane or slow evaporation from DMSO/water (1:4).
  • Seeding : Introduce microcrystals from a saturated acetone solution to induce nucleation.
  • Temperature gradients : Crystallize at 4°C to slow growth and reduce twinning.
    Validate crystal quality with a χ² < 1.2 in the final refinement cycle .

Basic: How are purity and stability assessed during long-term storage?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to monitor degradation; retention time = 6.2 min.
  • Thermogravimetric analysis (TGA) : Decomposition onset at 180°C indicates thermal stability.
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤2% impurity formation (by LC-MS) confirms suitability for archival use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.